(R)-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid
Overview
Description
®-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid is a monocarboxylic acid that carries a 2,3-dihydroxyphenyl substituent at the third carbon of the propanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing ®-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid involves the hydroxylation of 3-(3-hydroxyphenyl)propanoic acid. This reaction is catalyzed by NADH:oxygen oxidoreductase (2-hydroxylating) in the presence of oxygen and NADH .
Industrial Production Methods
the microbial synthesis route involving the metabolism of quinoline is a potential method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dihydroxyphenyl)propanoic acid: Similar structure but with hydroxyl groups at different positions.
3-(3,4-Dihydroxyphenyl)propanoic acid: Another isomer with hydroxyl groups at the 3 and 4 positions.
Uniqueness
®-2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2R)-2-amino-3-(2,3-dihydroxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)4-5-2-1-3-7(11)8(5)12/h1-3,6,11-12H,4,10H2,(H,13,14)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATUQRGCLABGAL-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)C[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724479 | |
Record name | 2,3-Dihydroxy-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339186-39-9 | |
Record name | 2,3-Dihydroxy-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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